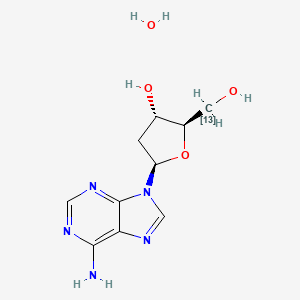
4-(2-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole
Overview
Description
4-(2-Fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole (4-FPPI) is a small organic molecule with a wide range of applications in the field of organic chemistry. It has been used in the synthesis of various organic compounds, in the development of new materials, and as an important tool in scientific research. 4-FPPI has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments. In
Scientific Research Applications
Fluorescent Properties and Sensing Applications
Imidazo[1,5-a]pyridinium ions, closely related to the compound , have been identified as highly emissive fluorophores. These compounds exhibit distinct de-excitation pathways leading to fluorescence responses to environmental changes, such as pH variations, making them suitable for sensing applications (Hutt et al., 2012).
Inhibitory Activity and Kinase Targeting
Substituted imidazoles, including those with a 4-fluorophenyl group, have been prepared and tested for their ability to inhibit p38 MAP kinase and TNF-α release, indicating potential therapeutic applications in inflammation and other diseases (Koch et al., 2008).
Antiviral Research
Research on imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives, which share structural similarities with the compound of interest, has led to the identification of novel inhibitors against Flaviviridae viruses, such as BVDV and HCV. This highlights the compound's potential utility in developing antiviral agents (Enguehard-Gueiffier et al., 2013).
Imaging Applications in Alzheimer's Disease
Fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their binding affinity to amyloid plaques in Alzheimer's disease (AD) cortical tissues. Such compounds, including those labeled with 18F, show promise as radioligands for imaging amyloid plaques in AD patients, demonstrating the potential of related compounds in diagnostic imaging (Zeng et al., 2006).
Kinase Inhibition and Drug Development
4-Fluorophenyl-imidazole derivatives have been synthesized and identified as selective inhibitors for kinases such as p38α MAPK, CK1δ, and JAK2. These compounds, due to their improved water solubility and selective inhibition properties, are of interest in the development of new therapeutic agents (Seerden et al., 2014).
properties
IUPAC Name |
5-(2-fluorophenyl)-2-pyrrolidin-2-yl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3/c14-10-5-2-1-4-9(10)12-8-16-13(17-12)11-6-3-7-15-11/h1-2,4-5,8,11,15H,3,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIXAWCCHPMDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)
![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)




![1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane](/img/structure/B1518511.png)




![Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate](/img/structure/B1518516.png)
